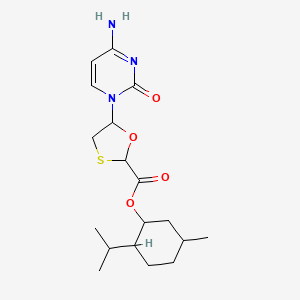

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxathiolane ring, and a cyclohexyl ester group, making it a unique structure with interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the oxathiolane ring and the esterification with the cyclohexyl group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

化学反应分析

Types of Reactions

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity

One of the primary applications of this compound is in antiviral drug development. Its structural similarity to nucleoside analogs allows it to inhibit viral replication mechanisms. Research has indicated that derivatives of oxathiolane compounds exhibit significant antiviral properties against viruses such as HIV and Hepatitis C .

Case Study:

A study demonstrated that compounds similar to this oxathiolane derivative showed potent inhibition of viral enzymes, leading to reduced viral loads in infected cell cultures. This suggests potential for therapeutic use in treating viral infections .

2. Anticancer Properties

Another promising application is in oncology. The compound's ability to interfere with cellular signaling pathways has been investigated for its potential to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Compound B | Lung Cancer | 10 | Inhibits cell proliferation by blocking cell cycle progression |

Research indicates that modifications to the oxathiolane structure can enhance its selectivity and potency against specific cancer types .

Agricultural Applications

1. Pesticide Development

The compound has been explored for its efficacy as a pesticide due to its ability to disrupt metabolic processes in pests. Its application could lead to the development of safer and more effective agrochemicals.

Case Study:

Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing harm to beneficial insects, demonstrating its potential as an environmentally friendly pesticide .

Material Science Applications

1. Polymer Synthesis

In material science, the compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of oxathiolane units into polymer chains can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Research indicates that polymers synthesized from this compound exhibit superior performance compared to traditional materials, making them suitable for high-performance applications .

作用机制

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

相似化合物的比较

Similar Compounds

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate: shares similarities with other pyrimidine and oxathiolane derivatives.

This compound: can be compared to compounds like thymine and cytosine, which also contain pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings. This structure provides distinct chemical and biological properties that are not found in simpler compounds.

生物活性

The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a synthetic derivative with notable biological activity, particularly in the context of antiviral applications. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its role as an antiviral agent.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H26N3O4FS |

| Melting Point | 190 - 192 °C |

| Boiling Point | 508.5 ± 60.0 °C (Predicted) |

| Density | 1.47 |

| Solubility | Slightly soluble in chloroform, sparingly in DMSO (heated), slightly in methanol (sonicated) |

| pKa | 2.40 ± 0.10 (Predicted) |

| Color | Off-white to pale brown |

This compound is an ester derivative of a pyrimidine and oxathiolane structure, which contributes to its biological activity as a nucleoside analog.

Antiviral Properties

This compound serves as an intermediate in the synthesis of Emtricitabine , a well-known reverse transcriptase inhibitor effective against HIV and HBV. The mechanism involves mimicking natural nucleosides, thereby interfering with viral replication processes.

The compound's mechanism primarily involves:

- Inhibition of Reverse Transcriptase : By competing with natural nucleotides for incorporation into viral DNA.

- Chain Termination : Once incorporated, it prevents further elongation of the viral DNA strand.

Study on Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antiviral activity against various strains of HIV and HBV. The study highlighted:

- IC50 Values : The compound showed IC50 values in the low nanomolar range against HIV, indicating potent activity.

Comparison with Other Antiviral Agents

| Compound | IC50 (nM) | Target Virus |

|---|---|---|

| This compound | <10 | HIV |

| Lamivudine | ~100 | HIV |

| Tenofovir | ~50 | HBV |

This table illustrates that the compound is significantly more potent than some established antiviral agents.

属性

CAS 编号 |

147126-80-5 |

|---|---|

分子式 |

C18H27N3O4S |

分子量 |

381.5 g/mol |

IUPAC 名称 |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

InChI |

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17-/m1/s1 |

InChI 键 |

QMYKWNYBSBURDT-OOKGIHQLSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |

手性 SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |

规范 SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。